Omberacetam (Standard)

Description

Propriétés

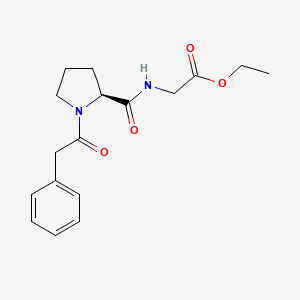

IUPAC Name |

ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNSMUBMSNAEEN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166214 | |

| Record name | Noopept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157115-85-0 | |

| Record name | 1-(2-Phenylacetyl)-L-prolylglycine ethy ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157115-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noopept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157115850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noopept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylacetyl-L-prolylglycine ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMBERACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QBJ98683M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Omberacetam on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omberacetam (Noopept), a nootropic agent with purported cognitive-enhancing and neuroprotective properties, has garnered significant interest within the scientific community. While its mechanism of action is multifaceted, a key area of investigation has been its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory synaptic transmission in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of omberacetam's mechanism of action on AMPA receptors, with a focus on its active metabolite, cycloprolylglycine (CPG). This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction

Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester), developed in Russia, is a dipeptide analog of the prototypical nootropic, piracetam. It is reported to have a higher potency and a more favorable pharmacokinetic profile than its predecessor. The cognitive benefits of omberacetam are thought to stem from its influence on various neurotransmitter systems, including the cholinergic and glutamatergic pathways. A significant body of research has pointed towards the modulation of AMPA receptors as a central component of its neuroactivity.

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Their function is crucial for synaptic plasticity, the cellular basis of learning and memory. Positive allosteric modulation of AMPA receptors, which enhances their response to glutamate, is a key strategy in the development of cognitive enhancers.

Emerging evidence strongly suggests that the primary effects of omberacetam on AMPA receptors are mediated by its active metabolite, cycloprolylglycine (CPG). This guide will therefore focus on the actions of CPG as the principal effector of omberacetam's activity at the AMPA receptor.

Mechanism of Action of Omberacetam's Metabolite, Cycloprolylglycine, on AMPA Receptors

The prevailing scientific consensus indicates that cycloprolylglycine (CPG) acts as a positive allosteric modulator of AMPA receptors.[1][2][3] This modulation is believed to be a key mechanism underlying the neuroprotective and cognitive-enhancing effects attributed to omberacetam.

Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of AMPA receptors bind to a site on the receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances its function. The primary mechanisms of AMPA receptor potentiation by PAMs include:

-

Slowing of Deactivation: Prolonging the time the ion channel remains open after glutamate dissociates.

-

Reduction of Desensitization: Decreasing the rate and extent to which the receptor becomes unresponsive to continuous glutamate exposure.

Studies have shown that CPG significantly enhances transmembrane AMPA currents in rat cerebellar Purkinje cells, indicating its role as an endogenous positive modulator of these receptors.[2][3] The neuroprotective effect of CPG has also been demonstrated to be dependent on the activation of AMPA receptors.[1]

Signaling Pathways

The potentiation of AMPA receptor activity by CPG is thought to initiate a cascade of downstream signaling events that contribute to its neuroprotective and cognitive-enhancing effects. A key pathway implicated is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. The proposed signaling pathway is as follows:

Quantitative Data Summary

The available quantitative data on the interaction of omberacetam and its metabolite, cycloprolylglycine, with AMPA receptors is currently limited. The following table summarizes the key findings from the existing literature. Further research is required to establish a more comprehensive quantitative profile, including EC50 values for potentiation and effects on specific AMPA receptor subunit combinations.

| Compound | Parameter | Value | Cell Type/Preparation | Receptor Subunit Composition | Reference |

| Omberacetam (Noopept) | IC50 (Competition with [G-3H]Ro 48-8587) | 80 ± 5.6 µM | Rat brain | Not specified | [2] (from initial search) |

| Cycloprolylglycine (CPG) | Potentiation of AMPA current | Significant enhancement | Rat cerebellar Purkinje cells | Not specified | [2][3] |

| Concentration for potentiation | 10⁻⁶ M | Rat cerebellar Purkinje cells | Not specified | [2][3] |

Experimental Protocols

The study of omberacetam and its metabolites on AMPA receptor function utilizes standard neuropharmacological techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology in Cerebellar Purkinje Cells

This technique is employed to measure the effect of cycloprolylglycine on AMPA receptor-mediated currents in individual neurons.

4.1.1. Slice Preparation:

-

Young rats (e.g., Wistar, postnatal days 12-15) are anesthetized and decapitated.

-

The cerebellum is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 glucose).

-

Sagittal slices of the cerebellar vermis (e.g., 200-300 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

4.1.2. Electrophysiological Recording:

-

A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Purkinje cells are visualized using an upright microscope with differential interference contrast optics.

-

Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH).

-

AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by stimulating parallel fibers with a bipolar electrode.

-

To isolate AMPA receptor currents, NMDA receptor antagonists (e.g., D-AP5) and GABA receptor antagonists (e.g., picrotoxin) are included in the aCSF.

-

A stable baseline of EPSCs is recorded before the application of cycloprolylglycine at various concentrations.

-

The change in the amplitude and kinetics of the EPSCs in the presence of CPG is measured and analyzed.

Radioligand Binding Assay

This method is used to determine the binding affinity of omberacetam or CPG for the AMPA receptor.

4.2.1. Membrane Preparation:

-

Rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

4.2.2. Binding Assay:

-

Aliquots of the membrane preparation are incubated with a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of the unlabeled test compound (omberacetam or CPG).

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The available evidence strongly indicates that the cognitive-enhancing and neuroprotective effects of omberacetam are, at least in part, mediated by the positive allosteric modulation of AMPA receptors by its active metabolite, cycloprolylglycine. CPG has been shown to enhance AMPA receptor-mediated currents, and this action is linked to its beneficial neurological effects.

However, a comprehensive understanding of this mechanism is still lacking. Future research should focus on:

-

Quantitative Characterization: Determining the dose-response relationship of CPG's potentiation of AMPA receptor currents to establish EC50 values.

-

Subunit Selectivity: Investigating the effects of CPG on different AMPA receptor subunit combinations (e.g., GluA1/2, GluA2/3) to understand its receptor specificity.

-

Detailed Binding Studies: Elucidating the precise binding site of CPG on the AMPA receptor complex.

-

In Vivo Target Engagement: Confirming the modulation of AMPA receptors by CPG in the living brain using advanced imaging techniques.

A more detailed elucidation of the interaction between cycloprolylglycine and AMPA receptors will not only provide a more complete picture of omberacetam's mechanism of action but also pave the way for the development of novel and more specific AMPA receptor modulators for the treatment of cognitive disorders.

References

- 1. Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors - Gudasheva - Doklady Biochemistry and Biophysics [journals.rcsi.science]

- 2. researchgate.net [researchgate.net]

- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects [mdpi.com]

Omberacetam: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omberacetam, also known as Noopept (GVS-111), is a synthetic nootropic agent with demonstrated neuroprotective and cognitive-enhancing properties. This document provides a comprehensive technical overview of Omberacetam, focusing on its synthesis pathway, chemical properties, and the signaling mechanisms underlying its pharmacological effects. Detailed experimental protocols for its synthesis are provided, and quantitative data are summarized for clarity. Furthermore, visual diagrams of the synthesis and signaling pathways are presented to facilitate a deeper understanding of its molecular characteristics and mechanism of action.

Chemical Properties

Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide analog of the racetam class of drugs, although it does not possess a traditional 2-oxo-pyrrolidine structure.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [2] |

| Molecular Weight | 318.37 g/mol | [2] |

| CAS Number | 157115-85-0 | [2] |

| Appearance | White Powder | [2] |

| LogP | 0.8994 | [3] |

| Topological Polar Surface Area (TPSA) | 75.71 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 6 | [3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |

Synthesis Pathway

The synthesis of Omberacetam is a multi-step process that involves the formation of an amide bond between N-phenylacetyl-L-proline and glycine ethyl ester. The overall synthesis can be broken down into two primary stages: the synthesis of the N-phenylacetyl-L-proline intermediate and its subsequent coupling with glycine ethyl ester.[3][5]

Experimental Protocols

Stage 1: Synthesis of N-phenylacetyl-L-proline [3][5]

-

Reaction Setup: L-proline is mixed with a strong base solution (e.g., an aqueous solution of potassium carbonate or another suitable base) in a reaction vessel.

-

Acylation: Phenylacetyl chloride and a strong base solution are added dropwise to the L-proline mixture, typically in a solvent like dichloromethane. The reaction is maintained at a low temperature (0-5 °C) with continuous stirring for approximately 2 hours.

-

Work-up and Isolation: After the initial reaction, the mixture is refluxed for several hours. Following cooling, the organic layer is separated. The aqueous layer is acidified (pH 1-3) with an acid such as 1% HCl.

-

Purification: The acidified aqueous solution is extracted with an organic solvent like dichloromethane. The combined organic extracts are dried over a neutral drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield N-phenylacetyl-L-proline. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.

Stage 2: Synthesis of Omberacetam (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester) [3]

-

Activation of Carboxylic Acid: N-phenylacetyl-L-proline is dissolved in a mixed solvent system, such as tetrahydrofuran (THF) and dichloromethane. To this solution, N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are added. The mixture is stirred overnight at a low temperature (0-5 °C) to form the activated ester.

-

Coupling Reaction: In a separate vessel, glycine ethyl ester hydrochloride is dissolved in dichloromethane, and a base, such as triethylamine (Et₃N), is added to neutralize the hydrochloride and free the amine.

-

Amide Bond Formation: The solution containing the free glycine ethyl ester is then added to the activated N-phenylacetyl-L-proline mixture. The reaction is stirred for an extended period (e.g., 48 hours) at room temperature to facilitate the formation of the amide bond.

-

Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed, dried, and the solvent is evaporated. The crude product is then purified, for example, by column chromatography, to yield pure Omberacetam.

Signaling Pathway and Mechanism of Action

Omberacetam is a prodrug that is metabolized to cycloprolylglycine (CPG), an endogenous neuropeptide.[6][7] The pharmacological effects of Omberacetam are largely attributed to the activity of CPG. The proposed signaling pathway involves the positive modulation of AMPA receptors and the activation of TrkB receptors, which are receptors for Brain-Derived Neurotrophic Factor (BDNF).[1][8]

The mechanism of action can be summarized as follows:

-

Metabolism to CPG: After administration, Omberacetam is converted to its active metabolite, cycloprolylglycine (CPG).[7]

-

AMPA Receptor Modulation: CPG acts as a positive allosteric modulator of AMPA receptors.[1][8] This enhances glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.

-

BDNF and TrkB Receptor Activation: The neuroprotective effects of CPG have been shown to be dependent on the activation of both AMPA and TrkB receptors.[1] Activation of AMPA receptors can lead to an increase in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[9]

-

Downstream Signaling Cascades: BDNF binds to its receptor, TrkB, initiating several downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways.[10][11]

-

Gene Expression and Neuroprotection: These signaling cascades converge on transcription factors such as CREB (cAMP response element-binding protein), which in turn promotes the transcription of genes involved in neuroprotection, neuronal survival, and synaptic plasticity.[12] This also creates a positive feedback loop by increasing the expression of BDNF itself.

Conclusion

Omberacetam is a nootropic agent with a well-defined synthesis pathway and a growing body of evidence elucidating its mechanism of action. Its chemical properties make it a suitable candidate for oral administration, and its metabolic activation to cycloprolylglycine initiates a cascade of signaling events that ultimately enhance synaptic plasticity and provide neuroprotection. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and neuroscience. Further research into the long-term effects and full therapeutic potential of Omberacetam is warranted.

References

- 1. Neuroprotective Effect of the Neuropeptide Cycloprolylglycine Depends on AMPA- and TrkB-Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noopept - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]

- 4. Neuropeptide cycloprolylglycine increases the levels of brain-derived neurotrophic factor in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]

- 6. Omberacetam - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BDNF Signaling in Glutamatergic Neurons During Long-Term Potentiation (LTP): A Spatio-Temporal Exploration of Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Omberacetam (CAS No. 157115-85-0): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omberacetam, also known by its brand name Noopept and developmental code GVS-111, is a synthetic nootropic molecule with neuroprotective and cognitive-enhancing properties.[1][2] First synthesized in 1996, it is structurally related to the racetam class of drugs, though it does not possess a 2-oxo-pyrrolidine nucleus.[3][4] Omberacetam is a prodrug of the endogenous neuropeptide cycloprolylglycine.[2][5] This technical guide provides a comprehensive overview of Omberacetam, including its chemical and physical properties, pharmacological data, mechanisms of action, and detailed experimental protocols for its synthesis and evaluation.

Chemical and Physical Properties

Omberacetam is the N-phenylacetyl-L-prolylglycine ethyl ester.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157115-85-0 | [2] |

| Molecular Formula | C17H22N2O4 | [2] |

| Molecular Weight | 318.373 g/mol | [2] |

| IUPAC Name | Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate | [2] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Water-soluble | [3] |

| Purity (Typical) | ≥98% |

Pharmacological Data

Omberacetam exhibits a range of pharmacological effects, primarily related to its nootropic and neuroprotective activities. It is reported to be significantly more potent than piracetam, the first recognized nootropic.[5]

| Parameter | Value | Species | Reference |

| Route of Administration | Oral, Intraperitoneal, Intravenous | Human, Rat | [2][7] |

| Dosage (Human) | 10-30 mg per day | Human | [2] |

| Dosage (Animal) | 0.1 - 10 mg/kg bodyweight | Rat | [2] |

| Oral Bioavailability | Low (~10%) | [5] | |

| Half-life (Rodents) | ~5-10 minutes | Rodent | |

| IC50 (AMPA receptor binding) | 80 +/- 5.6 µM | Rat | [7] |

| IC50 (H2O2-induced damage) | 1.21 +/- 0.07 µM | [7] |

Mechanism of Action

The precise mechanism of action of Omberacetam is multifaceted and not yet fully elucidated. However, research points to several key pathways through which it exerts its effects. Omberacetam is a prodrug of cycloprolylglycine, which is a modulator of AMPA receptors and shows neuroprotective effects dependent on AMPA and TrkB receptor activation.[2] In cell culture, cycloprolylglycine has been shown to increase brain-derived neurotrophic factor (BDNF).[2]

Key proposed mechanisms include:

-

Modulation of Acetylcholine and Glutamate Systems: Omberacetam appears to influence the cholinergic system, leading to an accumulation of acetylcholine, a neurotransmitter crucial for memory function.[5] It also modulates AMPA and NMDA receptors, which are involved in synaptic plasticity and learning.[5]

-

Increased Expression of Neurotrophic Factors: Studies have shown that Omberacetam can increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[3][8] These neurotrophins are vital for neuronal survival, growth, and differentiation.

-

Neuroprotection against Glutamate Excitotoxicity: Omberacetam has demonstrated protective effects against the neurotoxic effects of excess glutamate.[2]

-

Activation of Hypoxia-Inducible Factor 1 (HIF-1): Some of its pharmacological properties may be derived from its action as an activator of HIF-1, a transcription factor that plays a crucial role in the cellular response to hypoxia.[2]

-

Antioxidant and Anti-inflammatory Effects: Omberacetam exhibits antioxidant properties, protecting against oxidative stress, and has shown anti-inflammatory actions.[2]

Signaling Pathways

// Nodes Omberacetam [label="Omberacetam", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloprolylglycine [label="Cycloprolylglycine", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPAR [label="AMPA Receptors", fillcolor="#FBBC05"]; TrkB [label="TrkB Receptors", fillcolor="#FBBC05"]; BDNF [label="BDNF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NGF [label="NGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α", fillcolor="#FBBC05"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Cognitive_Enhancement [label="Cognitive Enhancement", shape=ellipse, fillcolor="#FFFFFF", style=filled]; ACh [label="Acetylcholine System", fillcolor="#FBBC05"];

// Edges Omberacetam -> Cycloprolylglycine [label="Metabolized to"]; Cycloprolylglycine -> AMPAR [label="Modulates"]; Cycloprolylglycine -> TrkB [label="Activates"]; TrkB -> BDNF [label="Upregulates"]; Omberacetam -> BDNF [label="Increases Expression"]; Omberacetam -> NGF [label="Increases Expression"]; Omberacetam -> HIF1a [label="Activates"]; Omberacetam -> ACh [label="Modulates"]; AMPAR -> Cognitive_Enhancement; BDNF -> Neuroprotection; BDNF -> Cognitive_Enhancement; NGF -> Neuroprotection; HIF1a -> Neuroprotection; ACh -> Cognitive_Enhancement; }

Caption: Proposed signaling pathways of Omberacetam.

Experimental Protocols

Synthesis of Omberacetam

Two primary synthetic routes for Omberacetam have been described.

Route 1: Carboxylation of N-phenylacetyl-L-proline [1][9]

This method involves the carboxylation of N-phenylacetyl-L-proline and ethyl glycine in the presence of isobutyl chloroformate.[1]

-

Step 1: Synthesis of N-phenylacetyl-L-proline:

-

To a mixture of L-proline (3.0 g, 26 mmol) and dichloromethane (40 mL), add phenylacetyl chloride (4.03 g, 26 mmol) dropwise via syringe at 0-5 °C in an ice bath.

-

Stir the mixture continuously for 2 hours.

-

Add K2CO3 (2.16 g, 15.6 mmol) and hexadecyl trimethyl ammonium bromide (0.15 g, 5 mol%) in batches.

-

Reflux the reaction mixture for 4.5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the solution to room temperature to allow precipitation.

-

Wash the filtrate twice with ice water (2 x 10 mL) and remove the solvent using a rotary evaporator.

-

Acidify the aqueous solution to pH 1-3 with 1% HCl and purify by recrystallization from ethyl acetate to obtain N-phenylacetyl-L-proline.[9]

-

-

Step 2: Coupling with Glycine Ethyl Ester:

-

Perform the dehydration and condensation of N-phenylacetyl-L-proline and ethyl glycine using DCC/DMAP.

-

To N-phenylacetyl-L-proline (2 g, 8.6 mmol) dissolved in a 50 mL mixed solvent of THF and dichloromethane (1:1 v/v), add DCC (1.77 g, 8.6 mmol) and DMAP (0.03 g, 3 mol%).

-

Stir the mixture overnight at 0-5 °C.

-

To the reaction mixture, add a solution of glycine ethyl ester hydrochloride (1.2 g, 8.6 mmol), Et3N (0.87 g, 8.6 mmol), and hexadecyl trimethyl ammonium bromide (0.16 g, 5 mol%) in dichloromethane (20 mL).

-

Stir for 48 hours at room temperature.

-

Filter the precipitate and evaporate the solvent in vacuo.

-

Purify the residue by recrystallization from ethanol to obtain Omberacetam.[9]

-

// Nodes Proline [label="L-Proline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhenylacetylChloride [label="Phenylacetyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPA_Proline [label="N-phenylacetyl-L-proline", fillcolor="#34A853", fontcolor="#FFFFFF"]; GlycineEster [label="Glycine Ethyl Ester HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Omberacetam [label="Omberacetam", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCC_DMAP [label="DCC / DMAP", shape=diamond, fillcolor="#FBBC05"];

// Edges Proline -> NPA_Proline; PhenylacetylChloride -> NPA_Proline; NPA_Proline -> Omberacetam; GlycineEster -> Omberacetam; DCC_DMAP -> Omberacetam [label="Coupling"]; }

Caption: Simplified workflow for the synthesis of Omberacetam.

In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of Omberacetam against amyloid-β (Aβ)-induced toxicity in PC12 cells.[10]

-

Cell Culture and Differentiation:

-

Culture PC12 cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 5% horse serum, 2 mM L-glutamine, and 50 µg/ml gentamicin at 37°C in a humidified 5% CO2 atmosphere.

-

To induce differentiation, add Nerve Growth Factor (NGF) to a final concentration of 50 ng/ml in DMEM containing 1% FBS and incubate for 5 days.[10]

-

-

Treatment:

-

Pre-treat the differentiated PC12 cells with Omberacetam at a concentration of 10 µM for 72 hours.

-

After the pre-treatment period, rinse the cells with fresh medium.

-

Expose the cells to Aβ25-35 peptide at a concentration of 5 µM for 24 hours to induce toxicity. Untreated cells serve as a control.[10]

-

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using standard assays such as MTT or LDH assays.

-

Apoptosis: Quantify early and late apoptotic cells using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

-

Mitochondrial Function: Assess mitochondrial membrane potential using dyes such as JC-1.

-

Tau Phosphorylation: Analyze the phosphorylation status of tau protein at specific sites (e.g., Ser396) using Western blotting.

-

Neurite Outgrowth: Observe and quantify changes in neurite length and branching using microscopy and image analysis software.

-

In Vivo Alzheimer's Disease Model

This protocol outlines a rat model of Alzheimer's disease induced by Aβ injection to evaluate the efficacy of Omberacetam.[11][12][13][14][15]

-

Animals: Use adult male Wistar rats.

-

Induction of Alzheimer's-like Pathology:

-

Anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital, 52 mg/kg, i.p.).

-

Using a stereotaxic apparatus, inject oligomeric Aβ(1-42) (e.g., 10 µM in 5 µL) or a scrambled control peptide into the lateral cerebral ventricle. The injection should be performed slowly over 5 minutes.[11]

-

-

Treatment Regimen:

-

Administer Omberacetam (e.g., 0.5 mg/kg, i.p.) or saline (control) daily for a specified period (e.g., 21 days) starting either before or after the Aβ injection to assess both prophylactic and therapeutic effects.

-

-

Behavioral Testing:

-

Assess cognitive function using behavioral tests such as the Morris water maze for spatial memory or the passive avoidance test for learning and memory.

-

-

Biochemical and Histological Analysis:

-

At the end of the experiment, sacrifice the animals and collect brain tissue.

-

Neurotrophin Levels: Measure the mRNA and protein levels of BDNF and NGF in the hippocampus and cortex using Northern blotting, RT-PCR, or ELISA.

-

HIF-1α Activation: Assess the levels of HIF-1α in brain homogenates using Western blotting or ELISA.

-

Histology: Perform immunohistochemical staining to visualize neuronal damage, amyloid plaque deposition, and glial activation.

-

// Nodes Animal_Prep [label="Animal Preparation\n(Adult Male Wistar Rats)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AD_Induction [label="Alzheimer's Model Induction\n(Aβ Injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Omberacetam Treatment\n(e.g., 0.5 mg/kg, i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Behavioral_Tests [label="Behavioral Testing\n(e.g., Morris Water Maze)", fillcolor="#FBBC05"]; Tissue_Collection [label="Brain Tissue Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Biochemical & Histological Analysis\n(BDNF, HIF-1α, IHC)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges Animal_Prep -> AD_Induction; AD_Induction -> Treatment; Treatment -> Behavioral_Tests; Behavioral_Tests -> Tissue_Collection; Tissue_Collection -> Analysis; }

Caption: Experimental workflow for in vivo evaluation of Omberacetam.

Conclusion

Omberacetam is a promising nootropic and neuroprotective agent with a complex mechanism of action. Its ability to modulate key neurotransmitter systems, enhance neurotrophin expression, and protect against neuronal damage makes it a valuable subject for further research in the context of cognitive disorders and neurodegenerative diseases. The experimental protocols provided in this guide offer a starting point for researchers to investigate the synthesis, efficacy, and underlying mechanisms of Omberacetam. Further studies are warranted to fully elucidate its therapeutic potential and to translate preclinical findings into clinical applications.

References

- 1. Noopept synthesis - chemicalbook [chemicalbook.com]

- 2. Omberacetam - Wikipedia [en.wikipedia.org]

- 3. examine.com [examine.com]

- 4. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.psychonautwiki.org [m.psychonautwiki.org]

- 6. Page loading... [wap.guidechem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]

- 10. Omberacetam | iGluR | TargetMol [targetmol.com]

- 11. Frontiers | Intracerebral inoculation of healthy non-transgenic rats with a single aliquot of oligomeric amyloid-β (1–42) profoundly and progressively alters brain function throughout life [frontiersin.org]

- 12. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies for Improving a Rat Model of Alzheimer’s Disease: Icv Administration of Well-Characterized β-Amyloid 1-42 Oligomers Induce Dysfunction in Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]

- 15. Modeling Alzheimer's disease with non-transgenic rat models - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Omberacetam in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omberacetam, also known as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), is a synthetic nootropic agent with purported cognitive-enhancing and neuroprotective properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the pharmacokinetic characteristics of Omberacetam in various animal models, with a focus on its rapid metabolism into the active compound, cycloprolyl-glycine (CPG).

Pharmacokinetic Data Summary

Omberacetam is extensively and rapidly metabolized in animal models, primarily into its active metabolite, cycloprolyl-glycine (CPG). The pharmacokinetic parameters of Omberacetam and CPG have been characterized, particularly in rats, following different routes of administration.

Table 1: Pharmacokinetic Parameters of Omberacetam in Rats

| Parameter | Intravenous (IV) | Oral (P.O.) |

| Dose | 0.5 mg/kg | 5 mg/kg |

| Cmax (ng/mL) | Not Reported | Not Reported |

| Tmax (h) | Not Reported | Not Reported |

| Half-life (t½) | ~6.5 minutes[1] | Not Reported |

| Bioavailability (%) | - | Low[2] |

| Brain Penetration | Yes[1] | Yes |

Table 2: Pharmacokinetic Parameters of Cycloprolyl-glycine (CPG) in Rats

| Parameter | Following Omberacetam Administration (P.O.) |

| Dose of Omberacetam | 5 mg/kg |

| Cmax (ng/g tissue) | Brain: ~2.8 nmol/g[3] |

| Tmax (h) | Brain: 1 hour[4] |

| Half-life (t½) | Longer than Omberacetam |

| Brain Penetration | Readily crosses the blood-brain barrier[5] |

Note: Specific quantitative values for all parameters are not consistently reported across the literature. The tables summarize the available information.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of Omberacetam in animal models.

Animal Models

-

Species: Wistar and Sprague-Dawley rats are the most commonly used animal models for pharmacokinetic studies of Omberacetam.[2][6][7]

-

Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and ad libitum access to food and water.

Administration Routes

1. Oral Administration (Gavage)

-

Objective: To assess the oral bioavailability and metabolism of Omberacetam.

-

Procedure:

-

Omberacetam is typically dissolved in a suitable vehicle, such as a 10% sucrose solution.

-

Rats are fasted overnight prior to administration to ensure gastric emptying.

-

A specific volume of the drug solution, calculated based on the animal's body weight (e.g., 5 mg/kg), is administered directly into the stomach using a gavage needle.[8][9][10]

-

The length of the gavage tube is pre-measured to extend from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.[8][9][11]

-

2. Intravenous Administration

-

Objective: To determine the absolute bioavailability and clearance of Omberacetam.

-

Procedure:

-

Omberacetam is dissolved in a sterile vehicle suitable for injection, such as saline.

-

The solution is administered as a bolus injection or a continuous infusion into a cannulated vein, commonly the tail vein or jugular vein.[12]

-

For serial blood sampling, a catheter may be implanted in the jugular vein.[12]

-

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as tail vein puncture or from an implanted catheter. Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated from blood cells by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.

-

Brain Tissue Sampling: At the end of the study or at specific time points, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized in a suitable buffer. The homogenate is then processed to extract the analytes.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of Omberacetam and its metabolite, CPG, in biological matrices.[12][13][14][15]

-

Sample Preparation:

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent such as trichloroacetic acid (5%) or a cold organic solvent (e.g., acetonitrile) is added to the plasma or brain homogenate samples.[12][15]

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Further cleanup of the sample may be performed to remove other interfering substances and concentrate the analytes.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Signaling Pathways and Mechanism of Action

The cognitive-enhancing and neuroprotective effects of Omberacetam are believed to be mediated by its active metabolite, cycloprolyl-glycine (CPG). CPG has been shown to modulate key signaling pathways involved in synaptic plasticity and neuronal survival.

Omberacetam Metabolism and CPG Formation

The metabolic conversion of Omberacetam to its active metabolite, CPG, is a critical first step in its mechanism of action.

CPG-Mediated Signaling Cascade

CPG is known to be a positive modulator of AMPA receptors and to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates TrkB receptors. This cascade is crucial for synaptic plasticity.

Experimental Workflow for Pharmacokinetic Studies

A typical experimental workflow for investigating the pharmacokinetic profile of Omberacetam in an animal model is outlined below.

Conclusion

The pharmacokinetic profile of Omberacetam in animal models is characterized by its rapid conversion to the active metabolite, cycloprolyl-glycine. CPG exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, and modulates key signaling pathways associated with neuroprotection and cognitive enhancement. The experimental protocols outlined in this guide provide a framework for conducting robust pharmacokinetic studies to further elucidate the ADME properties of Omberacetam and its metabolites, which is essential for its translation to clinical applications. Further research is warranted to obtain more comprehensive quantitative pharmacokinetic data across different species and to fully delineate the downstream effects of its signaling pathways.

References

- 1. journal.r-project.org [journal.r-project.org]

- 2. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Noopept efficiency in experimental Alzheimer disease (cognitive deficiency caused by beta-amyloid25-35 injection into Meynert basal nuclei of rats) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. youtube.com [youtube.com]

- 12. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A liquid chromatography-tandem mass spectrometry assay for detection and quantitation of the dipeptide Gly-Gln in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [cardiosomatics.orscience.ru]

The Neuropharmacological Landscape of Omberacetam and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester), widely known as Noopept, is a synthetic nootropic agent with purported cognitive-enhancing and neuroprotective properties. This technical guide provides an in-depth exploration of the pharmacodynamics of omberacetam and its key metabolites. A central focus is the elucidation of its complex mechanism of action, which extends beyond a singular molecular target. This document summarizes the current understanding of its interaction with glutamatergic and neurotrophic systems, details the experimental methodologies used to characterize these interactions, and presents available quantitative data to support these findings. The signaling pathways influenced by omberacetam and its primary active metabolite, cycloprolylglycine, are also visualized to provide a clear conceptual framework for its neuropharmacological effects.

Introduction

Omberacetam is a dipeptide analog of the prototypical nootropic, piracetam, though it exhibits a distinct pharmacological profile and significantly higher potency.[1] Developed in Russia, it is prescribed for a variety of cognitive disorders.[2] Structurally, omberacetam is not a true racetam as it lacks the characteristic 2-oxo-pyrrolidine nucleus.[1] A critical aspect of its pharmacology is its role as a prodrug, with its in vivo biotransformation yielding active metabolites that are largely responsible for its therapeutic effects.[2] This guide will dissect the pharmacodynamic properties of both the parent compound and its principal metabolites.

Metabolism of Omberacetam

Following administration, omberacetam is metabolized into several compounds, with cycloprolylglycine (CPG) being the most significant in terms of pharmacological activity. Other identified metabolites include phenylacetic acid and prolylglycine. The enzymatic pathways governing these metabolic conversions, including the potential role of cytochrome P450 (CYP) enzymes, are not yet fully elucidated.[3][4][5][6]

Table 1: Known Metabolites of Omberacetam

| Precursor | Metabolite | Putative Pharmacological Role |

| Omberacetam | Cycloprolylglycine (CPG) | Primary active metabolite; positive allosteric modulator of AMPA receptors; activates TrkB receptors. |

| Omberacetam | Phenylacetic Acid | Contribution to pharmacological effects is not well-defined. |

| Omberacetam | Prolylglycine | Contribution to pharmacological effects is not well-defined. |

Core Pharmacodynamic Mechanisms

The pharmacodynamic effects of omberacetam are multifaceted and are primarily attributed to its active metabolite, cycloprolylglycine. The key mechanisms of action revolve around the modulation of the glutamatergic and neurotrophic systems.

Glutamatergic System Modulation

The primary mechanism of action of cycloprolylglycine is its role as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8][9][10] This modulation enhances the response of AMPA receptors to glutamate, facilitating excitatory neurotransmission.

Neurotrophic Factor Signaling

A significant downstream effect of AMPA receptor modulation by cycloprolylglycine is the potentiation of neurotrophic factor signaling, particularly that of Brain-Derived Neurotrophic Factor (BDNF). The neuroprotective and anxiolytic effects of CPG have been shown to be dependent on the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF.[9][10]

Cholinergic System Interaction

While often associated with cholinergic enhancement, direct and detailed experimental evidence for omberacetam's interaction with the cholinergic system is less established in readily available literature. It is hypothesized that the cognitive-enhancing effects may be, in part, due to an indirect modulation of acetylcholine levels or receptor function, potentially downstream of its primary glutamatergic and neurotrophic actions.

HIF-1α Activation

Some studies suggest that the pharmacological properties of omberacetam may also be derived from its action as an activator of Hypoxia-inducible factor 1-alpha (HIF-1α).[2] HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia and has been implicated in neuroprotection.

Quantitative Pharmacodynamic Data

Quantitative data on the binding affinities and functional potencies of omberacetam and its metabolites are limited in publicly accessible literature. The following table summarizes the available data.

Table 2: Quantitative Data for Omberacetam and Metabolites

| Compound | Target | Assay Type | Value | Species | Reference |

| Cycloprolylglycine | AMPA Receptor | Transmembrane Current Enhancement | 10⁻⁶ M | Rat | [8] |

Note: Further quantitative data, such as Ki and IC50 values from comprehensive receptor binding assays, are not consistently reported in the reviewed literature.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by omberacetam's primary active metabolite, cycloprolylglycine.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of omberacetam's pharmacodynamics.

General Experimental Workflow

Receptor Binding Assays

-

Objective: To determine the binding affinity of omberacetam and its metabolites to specific receptors (e.g., AMPA, TrkB).

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) from appropriate animal models or use cell lines expressing the target receptor. Isolate cell membranes through centrifugation.

-

Radioligand Binding: Incubate the membrane preparation with a specific radiolabeled ligand for the receptor of interest in the presence of varying concentrations of the test compound (omberacetam or its metabolites).

-

Separation and Detection: Separate bound from unbound radioligand via rapid filtration. Quantify the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

TrkB Receptor Phosphorylation Assay

-

Objective: To assess the activation of the TrkB receptor by omberacetam or its metabolites.

-

Methodology:

-

Cell Culture and Treatment: Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) and treat with various concentrations of the test compound for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB). Subsequently, probe with a primary antibody for total TrkB as a loading control. Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Detection and Quantification: Visualize protein bands using chemiluminescence and quantify band intensity to determine the ratio of p-TrkB to total TrkB.

-

BDNF Level Measurement

-

Objective: To quantify the effect of omberacetam or its metabolites on BDNF protein levels.

-

Methodology (ELISA):

-

Sample Preparation: Use conditioned media from treated neuronal cell cultures or brain tissue homogenates.

-

Assay Performance: Utilize a commercial BDNF ELISA kit. Add samples and standards to a microplate pre-coated with a BDNF capture antibody.

-

Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate solution to produce a colorimetric signal.

-

Quantification: Measure the absorbance at the appropriate wavelength and calculate BDNF concentration based on the standard curve.

-

Acetylcholine Release Assay

-

Objective: To measure the effect of omberacetam or its metabolites on acetylcholine release from neuronal cells.

-

Methodology:

-

Cell Culture and Treatment: Use a cholinergic cell line (e.g., LA-N-2) or primary neuronal cultures. Treat with the test compound.[11][12][13]

-

Sample Collection: Collect the extracellular medium.[11][12][13]

-

Quantification: Measure acetylcholine concentration in the medium using a commercially available colorimetric or fluorometric assay kit or by HPLC with electrochemical detection.[11][12][13]

-

Conclusion

The pharmacodynamics of omberacetam are complex and primarily driven by its active metabolite, cycloprolylglycine. The core mechanism involves the positive allosteric modulation of AMPA receptors, which in turn enhances BDNF signaling via TrkB receptor activation. This cascade of events likely underlies the observed nootropic and neuroprotective effects. Further research is warranted to fully elucidate the metabolic pathways of omberacetam, quantify the binding affinities of its metabolites to various receptors, and clarify its precise role in modulating the cholinergic system. The experimental frameworks provided in this guide offer a basis for future investigations into this intriguing neuropharmacological agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Omberacetam - Wikipedia [en.wikipedia.org]

- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect of the Neuropeptide Cycloprolylglycine Depends on AMPA- and TrkB-Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anxiolytic Effect of the Neuropeptide Cycloprolylglycine Is Mediated by AMPA and TrkB Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

An In-depth Technical Guide to GVS-111 (Omberacetam): Discovery, History, and Core Experimental Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core experimental data of GVS-111, more commonly known as Omberacetam or Noopept. Synthesized in 1996 at the Zakusov Institute of Pharmacology, Russian Academy of Medical Sciences, GVS-111 is a dipeptide analogue of the archetypal nootropic, piracetam. This document collates key findings on its synthesis, mechanism of action, and quantitative data from pivotal preclinical and clinical studies. Detailed experimental protocols for behavioral and electrophysiological assays are provided to facilitate reproducibility and further investigation. The guide also includes visualizations of key signaling pathways and experimental workflows to aid in the understanding of its complex pharmacological profile.

Discovery and History

GVS-111 was first synthesized in Russia in 1996 by a team of researchers led by T. A. Gudasheva at the Zakusov Institute of Pharmacology.[1][2] The development of GVS-111 was predicated on the hypothesis of creating a peptide-based analogue of piracetam, with the goal of enhancing its pharmacological properties. The molecular structure of GVS-111, N-phenylacetyl-L-prolylglycine ethyl ester, was designed based on the endogenous neuropeptide cycloprolylglycine.[3]

Initial studies revealed that GVS-111 exhibited nootropic and neuroprotective effects at doses significantly lower than piracetam, reportedly up to 1000 times more potent.[4] It is prescribed in Russia and other Eastern European countries for the treatment of cognitive impairment of traumatic and vascular origins.[5][6]

Synthesis

The synthesis of GVS-111 (N-phenylacetyl-L-prolylglycine ethyl ester) is a multi-step process. A common synthetic route is outlined below:

Experimental Protocol: Synthesis of GVS-111

Step 1: Synthesis of N-phenylacetyl-L-proline

-

L-proline is dissolved in a suitable solvent, such as dichloromethane, and cooled in an ice bath.

-

An aqueous solution of a base, for example, potassium carbonate (K2CO3), is added to the mixture.

-

Phenylacetyl chloride is then added dropwise to the stirred reaction mixture, maintaining the temperature at 0-5°C.

-

The reaction is stirred for several hours at room temperature to ensure completion.

-

After the reaction, the organic layer is separated, and the aqueous layer is acidified with an acid like hydrochloric acid (HCl).

-

The resulting precipitate, N-phenylacetyl-L-proline, is then filtered, washed, and dried.

Step 2: Esterification with Glycine Ethyl Ester

-

N-phenylacetyl-L-proline is dissolved in a solvent such as dichloromethane.

-

A coupling agent, for instance, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP) are added to the solution.

-

Glycine ethyl ester hydrochloride, neutralized with a base like triethylamine (TEA), is then added to the reaction mixture.

-

The reaction is stirred at room temperature for an extended period, often overnight.

-

The resulting mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is then washed sequentially with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The final product, N-phenylacetyl-L-prolylglycine ethyl ester (GVS-111), is purified by recrystallization or column chromatography.

Mechanism of Action

GVS-111 exerts its effects through a multi-faceted mechanism of action. It is a prodrug that is rapidly metabolized to cycloprolylglycine (CPG), which is believed to be a key active metabolite.[3][7] The proposed mechanisms include:

-

Cholinergic System Modulation: GVS-111 has been shown to enhance cholinergic signaling, which is crucial for cognitive processes.[2]

-

Neurotrophin Upregulation: It increases the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, proteins vital for neuronal survival, growth, and synaptic plasticity.[2][4]

-

Neuroprotection: GVS-111 exhibits significant neuroprotective properties against various insults, including glutamate-induced excitotoxicity and oxidative stress.[8][9]

-

Modulation of Ion Channels: Studies have shown that GVS-111 can modulate the activity of voltage-gated calcium and potassium channels in neurons.[10]

-

HIF-1 Signaling Pathway: Research suggests that GVS-111 interacts with the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which may contribute to its neuroprotective effects.[11]

Signaling Pathways

The neurotrophic effects of GVS-111 are largely attributed to its ability to increase the expression of BDNF and NGF. These neurotrophins activate downstream signaling cascades that promote neuronal survival and synaptic plasticity.

Caption: BDNF and NGF signaling pathways activated by GVS-111.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GVS-111 in various studies.

Table 1: Pharmacokinetic Parameters

| Parameter | Species | Value | Reference |

| Half-life | Rodents | ~5-10 minutes | [2] |

| Half-life | Humans | 5-10 minutes (estimated) | [1][12] |

| Bioavailability | N/A | Orally active | [13][14] |

| Metabolism | Rodents | Rapidly metabolized to cycloprolylglycine | [3][7] |

Table 2: In Vitro Efficacy and Potency

| Parameter | Assay | Value | Reference |

| IC50 (Neuroprotection) | H₂O₂-induced damage in human cortical neurons | 1.21 ± 0.07 µM | [15] |

| Effect on Ion Channels | Inhibition of ICa in Helix pomatia neurons | 39 ± 14% at 2 µM | [10] |

| Effect on Ion Channels | Inhibition of IK(V) in Helix pomatia neurons | 49 ± 18% at 1 µM | [10] |

| Effect on Ion Channels | Inhibition of IK(Ca) in Helix pomatia neurons | 69 ± 24% at 0.1 µM | [10] |

| IC50 (AMPA Receptor Binding) | Competition with [G-3H]Ro 48-8587 | 80 ± 5.6 µM | [16] |

Table 3: In Vivo Efficacy (Rodent Models)

| Effect | Model | Effective Dose Range | Reference |

| Antiamnesic Effect | Electroshock-induced amnesia | 0.5 mg/kg and 10 mg/kg (oral, bimodal) | [3] |

| Mnemotropic Effects | Passive avoidance | 0.1 - 1.0 mg/kg (i.p.) | [14] |

| Anti-inflammatory Effect | Adjuvant arthritis | 0.5 mg/kg (i.m.) or 5 mg/kg (p.o.) | [16] |

Table 4: Toxicity Data

| Parameter | Species | Value | Reference |

| LD50 | Mice | 5000 mg/kg (i.p.) | [14] |

Key Experimental Protocols

Passive Avoidance Task

This task assesses fear-motivated learning and memory.

Experimental Protocol: Passive Avoidance

-

Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial: A rodent is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.

-

Retention Trial: After a specified time interval (e.g., 24 hours), the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

-

Drug Administration: GVS-111 or vehicle is typically administered at a specific time before the acquisition or retention trial to assess its effects on learning and memory consolidation or retrieval, respectively.

Caption: Experimental workflow for the passive avoidance task.

Morris Water Maze

This task assesses hippocampal-dependent spatial learning and memory.

Experimental Protocol: Morris Water Maze

-

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

-

Acquisition Phase: Rodents are placed in the pool from different starting locations and must learn the location of the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Drug Administration: GVS-111 or vehicle is administered before the daily training sessions to evaluate its effect on spatial learning and memory formation.

Electrophysiological Recording

This technique is used to study the effects of GVS-111 on neuronal electrical properties.

Experimental Protocol: Two-Microelectrode Voltage-Clamp

-

Preparation: Isolated neurons (e.g., from the snail Helix pomatia) are prepared and placed in a recording chamber with an appropriate physiological saline solution.

-

Electrode Placement: Two microelectrodes are inserted into a single neuron. One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamp: The membrane potential is held (clamped) at a specific level by the feedback amplifier.

-

Stimulation and Recording: The neuron is stimulated with voltage steps to activate voltage-gated ion channels. The resulting currents flowing across the membrane are recorded.

-

Drug Application: GVS-111 is added to the bath solution, and the changes in the recorded currents are measured to determine its effect on specific ion channels.

Conclusion

GVS-111 (Omberacetam) is a novel dipeptide nootropic with a complex and multifaceted mechanism of action. Its discovery and development represent a significant advancement in the field of cognitive enhancers. The preclinical and initial clinical data suggest a promising therapeutic potential for cognitive disorders. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the critical information on its history, synthesis, and pharmacological profile, and offering detailed experimental methodologies to guide future research and development efforts. Further investigation, particularly in the realm of human pharmacokinetics and receptor binding affinities, is warranted to fully elucidate its therapeutic potential.

References

- 1. Understanding Noopept Half-Life: Key Facts & Insights - Nootropicsnowph [nootropicsnowph.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. examine.com [examine.com]

- 4. nootropicsexpert.com [nootropicsexpert.com]

- 5. lipos-c.com [lipos-c.com]

- 6. researchgate.net [researchgate.net]

- 7. The major metabolite of dipeptide piracetam analogue GVS-111 in rat brain and its similarity to endogenous neuropeptide cyclo-L-prolylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective properties of nootropic dipeptide GVS-111 in in vitro oxygen-glucose deprivation, glutamate toxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effects of piracetam and its novel peptide analogue GVS-111 on neuronal voltage-gated calcium and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding Noopept Half-Life: Key Insights and Effects - Nootropicsnowph [nootropicsnowph.com]

- 13. Pharmacokinetics of new nootropic acylprolyldipeptide and its penetration across the blood-brain barrier after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GVS-111 prevents oxidative damage and apoptosis in normal and Down's syndrome human cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Omberacetam's In Vitro Neuroprotection: A Technical Guide

An In-depth Examination of the Cellular and Molecular Mechanisms Underlying the Neuroprotective Effects of Omberacetam (Noopept) in Preclinical In Vitro Models.

Introduction

Omberacetam, also known as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), is a synthetic dipeptide with nootropic and neuroprotective properties.[1][2] Developed in Russia in the mid-1990s, it is structurally related to the racetam class of drugs.[2] Extensive in vitro research has been conducted to elucidate the mechanisms by which Omberacetam confers protection to neurons against various insults. This technical guide synthesizes the available preclinical data, focusing on the quantitative effects, experimental methodologies, and implicated signaling pathways of Omberacetam's neuroprotective actions in vitro.

Core Neuroprotective Mechanisms

In vitro studies have demonstrated that Omberacetam exerts its neuroprotective effects through a multi-faceted approach, including the attenuation of apoptosis, reduction of oxidative stress, and mitigation of glutamate-induced excitotoxicity.[3][4] A significant body of research points to its efficacy in models of Alzheimer's disease, particularly in counteracting the neurotoxic effects of amyloid-beta (Aβ) peptides.[4][5]

Quantitative Analysis of Neuroprotective Effects

The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective effects of Omberacetam.

Table 1: Effect of Omberacetam on Cell Viability and Apoptosis in Aβ₂₅₋₃₅-Treated PC12 Cells

| Parameter | Condition | Omberacetam Concentration | Result | Reference |

| Cell Viability (MTT Assay) | Aβ₂₅₋₃₅ (5 µM) for 24h | 10 µM (72h pretreatment) | Increased viability to 230 ± 60.45% compared to Aβ₂₅₋₃₅ alone (32 ± 17.35%) | [4] |

| Early Apoptosis (Annexin V-FITC/PI) | Aβ₂₅₋₃₅ | 10 µM (72h pretreatment) | Significantly reduced the percentage of early apoptotic cells | [4][6] |

| Late Apoptosis (Annexin V-FITC/PI) | Aβ₂₅₋₃₅ | 10 µM (72h pretreatment) | Significantly reduced the percentage of late apoptotic cells | [4][6] |

Table 2: Effect of Omberacetam on Oxidative Stress and Mitochondrial Function in Aβ₂₅₋₃₅-Treated PC12 Cells

| Parameter | Condition | Omberacetam Concentration | Result | Reference |

| Intracellular Reactive Oxygen Species (ROS) | Aβ₂₅₋₃₅ (5 µM) for 24h | 10 µM (72h pretreatment) | Reduced the levels of intracellular ROS | [1][4] |

| Intracellular Calcium (Ca²⁺) Levels | Aβ₂₅₋₃₅ (5 µM) for 24h | 10 µM (72h pretreatment) | Reduced the levels of intracellular calcium | [1][4] |

| Mitochondrial Membrane Potential (MMP) | Aβ₂₅₋₃₅ (5 µM) for 24h | 10 µM (72h pretreatment) | Protected against Aβ₂₅₋₃₅-induced reduction in MMP (p = 0.0023) | [4] |

Table 3: Effect of Omberacetam on Tau Hyperphosphorylation in Aβ₂₅₋₃₅-Treated PC12 Cells

| Parameter | Condition | Omberacetam Concentration | Result | Reference |

| Tau Hyperphosphorylation (Ser396) | Aβ₂₅₋₃₅ (5 µM) for 24h | 10 µM (72h pretreatment) | Significantly attenuated tau hyperphosphorylation at Ser396 | [1][4] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the literature on Omberacetam's neuroprotective effects.

Cell Culture and Treatment

-

Cell Line: PC12 (rat pheochromocytoma) cells are a commonly used model.[4][5]

-

Culture Conditions: Cells are typically cultured at 37°C in a humidified atmosphere of 5% CO₂. The culture medium is DMEM supplemented with 10% fetal bovine serum (FBS), 5% horse serum, 2 mM L-glutamine, and 50 µg/ml gentamicin.[4][5]

-

Neuronal Differentiation (for specific assays): To induce a neuronal phenotype, PC12 cells can be differentiated by adding Nerve Growth Factor (NGF) at a concentration of 50 ng/ml to DMEM with 1% FBS for 5 days.[4]

-

Omberacetam Pretreatment: Differentiated PC12 cells are pretreated with Omberacetam (e.g., 10 µM) for a specified period (e.g., 72 hours) before the introduction of a neurotoxic agent.[4][5]

-

Induction of Neurotoxicity:

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]

-

Procedure:

-

After the treatment period, the culture medium is removed.

-

MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

Cells are incubated for a specified time (e.g., 3-4 hours) at 37°C.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.[4]

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Procedure:

-

Cells are harvested by trypsinization and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated in the dark for a specified time (e.g., 15 minutes) at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.[4][5]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Cells are incubated with DCFH-DA at a specific concentration (e.g., 10 µM) for a designated time (e.g., 30 minutes) at 37°C.

-

The cells are then washed to remove excess probe.

-

The fluorescence intensity is measured using a fluorometer or a fluorescence microscope.

-

The increase in fluorescence intensity is proportional to the level of intracellular ROS.

-

Measurement of Intracellular Calcium (Ca²⁺)

-

Principle: A fluorescent Ca²⁺ indicator, such as Fura-2 AM, is used to measure intracellular calcium concentrations. Fura-2 AM is a cell-permeable dye that is cleaved by intracellular esterases to the active form, Fura-2. The fluorescence of Fura-2 is dependent on the concentration of free Ca²⁺.

-

Procedure:

-

Cells are loaded with Fura-2 AM for a specific duration.

-

The cells are washed to remove the extracellular dye.

-

The fluorescence is measured at two different excitation wavelengths (e.g., 340 nm and 380 nm) while monitoring the emission at a single wavelength (e.g., 510 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca²⁺ concentration.

-

Assessment of Mitochondrial Membrane Potential (MMP)

-

Principle: The lipophilic cationic fluorescent dye JC-1 is used to assess MMP. In healthy cells with a high MMP, JC-1 aggregates in the mitochondria and emits red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.

-

Procedure:

-